Beclamide

Description

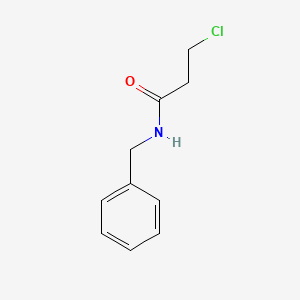

Beclamide (N-benzyl-B-chloropropionamide) is a no longer used drug that possesses anticonvulsant and sedative activity. It was studied in the 1950s for generalised tonic-clonic seizures but was not effective for absence seizures.

BECLAMIDE is a small molecule drug with a maximum clinical trial phase of IV and is indicated for epilepsy.

structure

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-3-chloropropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYQFYIEOUVJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057755 | |

| Record name | Beclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-68-8 | |

| Record name | Beclamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclamide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beclamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09011 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Beclamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beclamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beclamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beclamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5N0ALI65V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Beclamide's Enigmatic Journey in the CNS: A Technical Review of a Forgotten Anticonvulsant

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclamide (N-benzyl-β-chloropropionamide) is a historical anticonvulsant and sedative agent that has largely fallen out of clinical use.[1][2] Despite its documented efficacy in generalized tonic-clonic seizures, a comprehensive understanding of its precise mechanism of action within the central nervous system (CNS) remains elusive.[1][3] This technical guide synthesizes the available, albeit limited, scientific literature to provide an in-depth overview of beclamide's known pharmacological effects. The primary focus of existing research points towards a significant influence on monoamine neurotransmitter systems, particularly dopamine and serotonin, rather than direct interaction with common anticonvulsant targets such as voltage-gated ion channels or GABA receptors. This document aims to consolidate the current knowledge, present the key experimental findings in a structured format, and highlight the gaps in our understanding of this early antiepileptic drug.

Introduction

First explored for its anticonvulsant properties in the 1950s, beclamide was utilized for the management of generalized tonic-clonic seizures, though it proved ineffective for absence seizures.[1] Its clinical application later extended to behavioral disorders, where it demonstrated mood-stabilizing effects and a reduction in anxiety and impulsive behaviors in certain patient populations. Despite its historical use, beclamide is no longer a mainstream therapeutic agent, and detailed mechanistic studies are sparse. This guide will delve into the core findings related to its CNS mechanism of action, with a particular focus on its impact on neurochemistry.

Core Mechanism of Action: Modulation of Monoamine Neurotransmitters

The most substantive evidence regarding beclamide's CNS activity comes from a study investigating its acute effects on regional brain monoamine concentrations in rats. This research indicates that beclamide does not operate through direct binding to several major neurotransmitter receptors but rather by altering the turnover of key monoamines.

Effects on Dopaminergic Systems

In a key study, oral administration of beclamide to rats resulted in a significant alteration of dopamine metabolism in the striatum. The drug was observed to decrease the concentration of striatal dopamine while simultaneously causing a threefold increase in the levels of its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). This suggests that beclamide enhances dopamine turnover. A similar, though less pronounced, depletion of dopamine was also noted in the frontal cortex.

Effects on Serotonergic Systems

The same pivotal study demonstrated a profound impact of beclamide on the serotonin (5-hydroxytryptamine, 5-HT) system. In both the striatum and the frontal cortex, beclamide treatment reduced the levels of 5-HT and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), to below the detectable limits of the assay used. This finding points to a significant, though not fully characterized, interaction with serotonergic pathways.

Lack of Affinity for Key Receptors

Importantly, radioligand binding studies conducted as part of this research revealed that beclamide lacks affinity for several key CNS receptors. It failed to displace radioligands from alpha-2 and beta-adrenergic receptors, 5-HT1 and 5-HT2 receptors, and dopamine D2 receptors in specific brain regions. This lack of direct receptor interaction suggests an indirect mechanism for its modulation of monoamine levels.

Quantitative Data Summary

The available quantitative data from the primary study on beclamide's neurochemical effects are summarized below. It is important to note the limitations of this data, which is derived from a single preclinical study.

| Brain Region | Neurotransmitter/Metabolite | Effect of Beclamide (400 mg/kg, oral) | Fold Change (approx.) |

| Striatum | Dopamine | Decreased | ~3-fold decrease |

| DOPAC | Increased | ~3-fold increase | |

| HVA | Increased | ~3-fold increase | |

| 5-HT | Reduced below detection limit | - | |

| 5-HIAA | Reduced below detection limit | - | |

| 3-Methoxytyramine | Reduced below detection limit | - | |

| Frontal Cortex | Dopamine | Decreased | Not quantified |

| 5-HT | Decreased | Not quantified | |

| 5-HIAA | Decreased | Not quantified | |

| Noradrenaline | No significant effect | - | |

| Hypothalamus | Bioamines and metabolites | No effect | - |

Experimental Protocols

The methodologies for the key experiments that form the basis of our current understanding of beclamide's mechanism of action are detailed below.

Animal Model and Drug Administration

-

Species: Rat

-

Drug: Beclamide

-

Dose: 400 mg/kg

-

Route of Administration: Oral

-

Time Point: 1 hour post-treatment

Measurement of Brain Monoamines and Metabolites

While the specific assay details are not exhaustively described in the available literature, the methodology would have likely involved the following steps:

-

Tissue Preparation: Following the designated treatment period, animals are euthanized, and specific brain regions (striatum, frontal cortex, hypothalamus) are rapidly dissected and frozen.

-

Homogenization: Brain tissue is homogenized in a suitable buffer to release the neurochemicals.

-

Extraction and Analysis: Monoamines and their metabolites are extracted and quantified, likely using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard method for such analyses.

Radioligand Binding Assays

The study investigating receptor affinity would have followed a protocol similar to this:

-

Membrane Preparation: Brain tissue from relevant regions is homogenized and centrifuged to isolate cell membranes containing the receptors of interest.

-

Incubation: The prepared membranes are incubated with a specific radioligand (a radioactive molecule that binds to the target receptor) in the presence and absence of beclamide at various concentrations.

-

Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand, and the amount of radioactivity is measured using a scintillation counter.

-

Data Analysis: The ability of beclamide to displace the radioligand from the receptor is calculated to determine its binding affinity. The finding that beclamide failed to displace the tested radioligands indicates a lack of direct binding to those specific receptors.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed, albeit speculative, signaling pathway influenced by beclamide and the general workflow of the key experiments.

Caption: Proposed mechanism of beclamide action.

Caption: Key experimental workflow for beclamide.

Discussion and Future Directions

The existing body of research strongly suggests that beclamide's anticonvulsant and behavioral effects are mediated through a significant, yet indirect, modulation of dopaminergic and serotonergic systems in the brain. The profound increase in dopamine turnover and the depletion of serotonin and its metabolite, without direct action on several key postsynaptic receptors, point to a novel mechanism of action that was not fully elucidated during its time of use.

The precise molecular target or targets of beclamide remain unknown. Future research to fully characterize its mechanism of action would require:

-

Unbiased Target Identification: Modern techniques such as affinity chromatography coupled with mass spectrometry or chemoproteomics could be employed to identify the primary binding protein(s) of beclamide.

-

Electrophysiological Studies: Patch-clamp analysis on various neuronal populations could determine if beclamide has any direct effects on voltage-gated or ligand-gated ion channels that were not assessed in the original studies.

-

Enzymatic Assays: Given the effects on neurotransmitter metabolism, studies on key enzymes involved in the synthesis and degradation of dopamine and serotonin, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), would be warranted.

Conclusion

Beclamide represents a fascinating case in the history of pharmacology—a drug with clear clinical effects but a poorly understood mechanism of action. The available evidence strongly implicates the modulation of dopamine and serotonin turnover as its primary mode of action in the CNS. While it is no longer in clinical use, a deeper understanding of its unique neurochemical profile could potentially offer insights into novel therapeutic strategies for epilepsy and behavioral disorders. This guide provides a comprehensive summary of what is currently known, with the hope of informing future research endeavors in neuropharmacology.

References

The Pharmacological and Toxicological Profile of Beclamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclamide (N-benzyl-β-chloropropionamide) is a historical anticonvulsant and sedative agent first investigated in the 1950s for the management of generalized tonic-clonic seizures.[1][2] Despite its period of clinical use, beclamide is no longer a mainstream therapeutic, largely due to the advent of newer antiepileptic drugs with more favorable safety and efficacy profiles. However, a comprehensive understanding of its pharmacological and toxicological properties remains of interest for researchers in neuropharmacology and drug development. This technical guide provides an in-depth review of the available scientific literature on beclamide, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicological profile. Quantitative data are presented in structured tables, and key experimental protocols and signaling pathways are detailed to provide a thorough resource for the scientific community.

Pharmacological Profile

Mechanism of Action

The precise mechanism of action of beclamide is not fully elucidated, but it is understood to modulate central nervous system activity through its influence on monoamine neurotransmitter systems.[1][3] Unlike many other anticonvulsants, beclamide does not appear to exert its effects through direct interaction with common neurotransmitter receptors.[2]

One key study in rats demonstrated that beclamide administration leads to a reduction in striatal dopamine and serotonin levels. Concurrently, it increases the levels of dopamine's primary metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), suggesting an enhanced dopamine turnover. In contrast, the levels of serotonin's major metabolite were reduced below detectable limits. These effects on dopamine and serotonin systems are believed to contribute to its anticonvulsant and behavioral effects.

Radioligand binding studies have shown that beclamide lacks affinity for α2, β-adrenergic, 5-HT1, 5-HT2, and dopamine D2 receptors, indicating that its mechanism is distinct from direct receptor agonism or antagonism at these sites.

Pharmacodynamics

Beclamide exhibits anticonvulsant and sedative properties. It was historically used for the treatment of generalized tonic-clonic seizures, though it was found to be ineffective for absence seizures. More recent interest has focused on its potential utility in managing behavioral disorders, particularly in patients with epilepsy, where it has been observed to decrease anxiety, antisocial behaviors, and impulsivity.

Pharmacokinetics

Beclamide is rapidly and completely absorbed following oral administration. It undergoes extensive metabolism, primarily through oxidation of the benzene ring to form 3-hydroxyphenyl and 4-hydroxyphenyl metabolites, which are then conjugated with glucuronic acid and sulfate for excretion. Another metabolic pathway involves the oxidation of the benzyl methylene group to yield benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine.

| Parameter | Value | Reference(s) |

| Oral Absorption | 100% | |

| Volume of Distribution | 55 L | |

| Plasma Protein Binding | 45-50% | |

| Metabolism | 99% | |

| Primary Metabolites | 3- and 4-hydroxyphenyl beclamide, Benzoic acid | |

| Route of Elimination | Renal (95%) | |

| Plasma Half-life | 2.5-3 hours |

Table 1: Pharmacokinetic Parameters of Beclamide

Toxicological Profile

Beclamide is considered moderately toxic by ingestion, intraperitoneal, and intravenous routes.

Acute Toxicity

The available acute toxicity data for beclamide are summarized in the table below.

| Species | Route of Administration | LD50 | Reference(s) |

| Rat | Oral | 3200 mg/kg | |

| Rat | Intraperitoneal | 770 mg/kg | |

| Rat | Intravenous | 770 mg/kg | |

| Mouse | Oral | 1000 mg/kg | |

| Mouse | Intraperitoneal | 650 mg/kg |

Table 2: Acute Toxicity of Beclamide (LD50 Values)

Sub-chronic and Chronic Toxicity

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity data for beclamide have not been identified in the reviewed literature. Generally, such studies in animal models (e.g., rats and rabbits) are conducted to assess the potential effects of a substance on fertility, embryonic and fetal development, and pre- and postnatal development.

Genotoxicity

There is a lack of publicly available data on the genotoxicity of beclamide. A standard battery of genotoxicity tests would include an assessment of gene mutations in bacteria (e.g., Ames test), an in vitro test for chromosomal damage in mammalian cells, and an in vivo test for chromosomal damage in rodent hematopoietic cells (e.g., micronucleus test).

Adverse Effects in Humans

The most commonly reported side effects associated with beclamide use in humans include dizziness, skin rashes, nervousness, weight loss, and gastrointestinal upset. A potentially life-threatening adverse effect is thrombocytopenia. Beclamide is contraindicated in individuals with uncompensated liver failure.

Experimental Protocols

Anticonvulsant Activity Screening

A common experimental workflow to assess the anticonvulsant activity of a compound like beclamide involves using rodent models of induced seizures.

-

Maximal Electroshock (MES) Test: This model is used to induce generalized tonic-clonic seizures. Animals are administered an electrical stimulus through corneal or ear-clip electrodes. The ability of beclamide to prevent the tonic hindlimb extension phase of the seizure is a measure of its efficacy.

-

Pentylenetetrazol (PTZ) Test: PTZ is a GABA-A receptor antagonist that induces clonic seizures. The ability of beclamide to increase the latency to or prevent the onset of seizures is assessed.

Pharmacokinetic Analysis

The following outlines a general workflow for determining the pharmacokinetic profile of beclamide in a rat model.

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation are typically used to facilitate serial blood sampling.

-

Drug Administration: Beclamide can be administered orally via gavage or intravenously through the cannula.

-

Blood Collection: Blood samples are collected at predetermined time points post-dosing.

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using a solvent like acetonitrile, and the supernatant containing beclamide and its metabolites is extracted.

-

Analytical Method: The concentrations of beclamide and its metabolites in the plasma extracts are determined using a validated high-performance liquid chromatography (HPLC) or gas chromatography (GC) method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as half-life, volume of distribution, and clearance.

Conclusion

Beclamide is an early anticonvulsant with a unique, albeit not fully characterized, mechanism of action centered on the modulation of dopamine and serotonin turnover. While its clinical use has been superseded by newer agents, its study provides valuable insights into the complex neurochemical basis of epilepsy and the historical development of antiepileptic therapies. This technical guide consolidates the available pharmacological and toxicological data on beclamide, highlighting the need for further research to fully elucidate its molecular targets and to comprehensively assess its long-term safety profile according to modern standards. The provided experimental frameworks can serve as a basis for future investigations into beclamide and other novel neuroactive compounds.

References

- 1. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]

- 2. Acute effects of beclamide on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Physical Properties of Beclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclamide, also known by trade names such as Chloracon, Hibicon, and Nydrane, is an anticonvulsant drug that was first studied in the 1950s for the treatment of generalized tonic-clonic seizures.[1] While its use has largely been discontinued, there has been renewed interest in its psychiatric properties, particularly as an adjunct in the treatment of schizophrenia.[1] This technical guide provides a comprehensive overview of the chemical structure and physical properties of beclamide, intended to support further research and development efforts.

Chemical Structure

Beclamide is chemically known as N-Benzyl-3-chloropropanamide.[1][2] Its structure consists of a benzyl group attached to the nitrogen of a 3-chloropropanamide moiety.

Table 1: Chemical Identifiers for Beclamide

| Identifier | Value | Source |

| IUPAC Name | N-benzyl-3-chloropropanamide | [2] |

| CAS Number | 501-68-8 | |

| Molecular Formula | C₁₀H₁₂ClNO | |

| Molecular Weight | 197.66 g/mol | |

| SMILES | C1=CC=C(C=C1)CNC(=O)CCCl | |

| InChI | InChI=1S/C10H12ClNO/c11-7-6-10(13)12-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |

| InChIKey | JPYQFYIEOUVJDU-UHFFFAOYSA-N |

Physical Properties

The physical properties of a drug substance are critical for its formulation and delivery. The following table summarizes the key physical properties of beclamide.

Table 2: Physical Properties of Beclamide

| Property | Value | Source |

| Melting Point | 94 °C (201 °F) | |

| Boiling Point | Not available | |

| Solubility | Water: < 0.1 mg/mL (insoluble) DMSO: ≥ 100 mg/mL (505.92 mM) Ethanol: 40.0 mg/mL (202.37 mM) | |

| pKa (strongest acidic) | 15.03 (Predicted) | |

| pKa (strongest basic) | -2.2 (Predicted) | |

| LogP | 1.7 | |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed experimental protocols for the determination of beclamide's specific physical properties were not available in the reviewed literature. However, standardized methods are routinely employed for these measurements.

Determination of Melting Point (General Protocol)

The melting point of a solid is determined by heating a small sample and observing the temperature range over which it transitions from a solid to a liquid. A common method is the capillary melting point technique.

-

Sample Preparation: A small amount of finely powdered, dry beclamide is packed into a capillary tube to a height of 2-4 mm.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heating block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

Determination of Aqueous Solubility (Shake-Flask Method - General Protocol)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Sample Preparation: An excess amount of solid beclamide is added to a flask containing a known volume of purified water (or a relevant buffer solution).

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of beclamide in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Metabolism and Mechanism of Action

The precise mechanism of action of beclamide is not fully understood. However, studies have shown that it can affect the levels of key neurotransmitters in the brain.

Metabolism

Beclamide is rapidly metabolized in the body. The major metabolic pathway involves the oxidation of the benzene ring to form 3-hydroxyphenyl and 4-hydroxyphenyl metabolites. These metabolites are then extensively conjugated with glucuronic acid and sulfate before being excreted in the urine. Another metabolic route is the oxidation of the benzyl methylene group, leading to the formation of benzoic acid, which is then excreted as its glycine conjugate, hippuric acid.

References

Early Preclinical and In-Vitro Studies of Beclamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclamide, also known as N-benzyl-β-chloropropionamide, is an anticonvulsant drug that was first studied in the 1950s.[1][2] While it showed some efficacy in treating generalized tonic-clonic seizures, it was found to be ineffective for absence seizures and is no longer in clinical use.[1] The precise mechanism of action of beclamide remains largely unknown, and the publicly available literature on its early preclinical and in-vitro studies is limited, particularly concerning quantitative data and detailed experimental protocols. This technical guide synthesizes the available information on the early preclinical pharmacology of beclamide, highlighting its known metabolic pathways and effects on neurotransmitter systems.

In-Vitro Studies

Detailed in-vitro studies on beclamide, such as radioligand binding assays, ion channel electrophysiology, and enzyme inhibition assays, are not extensively reported in modern publicly accessible databases. This scarcity of data is likely due to the era in which the drug was developed. However, some information regarding its metabolic fate has been elucidated.

Metabolism

In-vitro studies using human liver preparations would have been instrumental in identifying the metabolic pathways of beclamide. Human studies have confirmed that beclamide is rapidly metabolized.[3] The primary metabolic pathways involve oxidation of the benzene ring to form 3-hydroxy and 4-hydroxy metabolites, which are then extensively conjugated with glucuronic acid and sulfate.[3] Another significant metabolic route is the oxidation of the benzyl methylene group, leading to the formation of benzoic acid, which is subsequently conjugated with glycine to form hippuric acid and excreted in the urine. Less than 0.4% of the administered dose is excreted as the unchanged drug.

Caption: Metabolic pathway of beclamide.

Preclinical In-Vivo Studies

Effects on Central Nervous System Neurotransmitters

Studies in rats have provided some insight into the neurochemical effects of beclamide. Oral administration of beclamide was shown to impact monoamine neurotransmitter levels in the brain. Specifically, it was observed to decrease the levels of dopamine and serotonin in the striatum and frontal cortex. In the striatum, beclamide increased the turnover of dopamine, as evidenced by elevated levels of its metabolites, DOPAC and HVA. Conversely, the major metabolite of serotonin was reduced to undetectable levels. These findings suggest that beclamide may exert its effects, at least in part, through the modulation of dopaminergic and serotonergic pathways.

Caption: Effects of beclamide on neurotransmitter levels in the rat brain.

Summary of Quantitative Data

Due to the historical nature of beclamide's development, a comprehensive collection of quantitative data from early preclinical and in-vitro studies is not available in modern, readily accessible scientific literature. To construct a detailed quantitative summary, including tables of IC50, EC50, and ED50 values, access to the full text of original research articles from the 1950s, such as the work by Harned et al. in the Journal of Pharmacology and Experimental Therapeutics (1953), would be necessary.

Experimental Protocols

Similarly, detailed experimental protocols for the key in-vitro and in-vivo experiments are not fully described in the available abstracts and summaries. The following provides a general overview of the likely methodologies based on standard practices of the time.

General Methodology for In-Vivo Anticonvulsant Screening (Likely but not confirmed for Beclamide):

-

Maximal Electroshock (MES) Test: This model is used to screen for drugs effective against generalized tonic-clonic seizures.

-

Animal Model: Typically mice or rats.

-

Procedure: A supramaximal electrical stimulus is delivered via corneal or auricular electrodes, inducing a tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

-

Data: The effective dose for 50% of the animals (ED50) would be determined.

-

-

Subcutaneous Pentylenetetrazol (scPTZ) Test: This model is used to identify drugs that protect against clonic seizures, often indicative of efficacy against absence seizures.

-

Animal Model: Typically mice or rats.

-

Procedure: A subcutaneous injection of pentylenetetrazol is administered, which induces clonic seizures. The endpoint is the absence of a defined period of clonic spasms.

-

Data: The ED50 would be calculated.

-

General Methodology for Neurotransmitter Level Analysis (As described in studies on Beclamide):

-

Animal Model: Rats.

-

Procedure: Following oral administration of beclamide, animals would be euthanized, and specific brain regions (e.g., striatum, frontal cortex) dissected.

-

Analysis: High-performance liquid chromatography (HPLC) with electrochemical detection would likely be used to quantify the levels of monoamines (dopamine, serotonin) and their metabolites (DOPAC, HVA).

Conclusion

Beclamide is an anticonvulsant from a bygone era of drug discovery. While it demonstrated clinical activity, its development was not accompanied by the extensive preclinical and in-vitro characterization that is standard today. The available literature points to a mechanism that may involve the modulation of dopamine and serotonin systems, and its metabolic fate has been reasonably well-defined. However, a significant gap exists in the public domain regarding detailed quantitative data and specific experimental protocols from its early evaluation. For a more in-depth understanding, a thorough review of the original, historical scientific publications is required.

References

The Effect of Beclamide on Striatal Dopamine and Serotonin Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclamide, a compound historically used as an anticonvulsant, has demonstrated significant effects on central monoaminergic systems. This technical guide provides an in-depth analysis of the existing research on beclamide's impact on striatal dopamine and serotonin levels. It consolidates quantitative data, details experimental methodologies, and explores potential signaling pathways to offer a comprehensive resource for researchers and drug development professionals. While the precise mechanism of action remains to be fully elucidated, this guide synthesizes the available evidence to facilitate further investigation into the neurochemical profile of beclamide.

Introduction

The striatum, a key component of the basal ganglia, plays a crucial role in motor control, reward, and motivation. Its function is heavily modulated by the neurotransmitters dopamine and serotonin. Alterations in the striatal levels of these monoamines are implicated in a range of neurological and psychiatric disorders. Beclamide (N-benzyl-β-chloropropionamide) is a central nervous system active compound with a known, albeit not fully understood, influence on these neurotransmitter systems. This document aims to provide a detailed overview of the reported effects of beclam-ide on striatal dopamine and serotonin, drawing from preclinical studies.

Quantitative Effects of Beclamide on Striatal Monoamines

A pivotal study by Reynolds (1984) provides the most direct quantitative data on the acute effects of beclamide on striatal dopamine and serotonin in a rat model. The findings from this study are summarized in the tables below.

Table 1: Effect of Acute Beclamide Administration on Striatal Dopamine and its Metabolites [1]

| Analyte | Treatment Group | Concentration (ng/g tissue) | % Change from Control |

| Dopamine (DA) | Control | 10,200 ± 800 | - |

| Beclamide (400 mg/kg) | 3,400 ± 500 | ↓ 66.7% | |

| DOPAC | Control | 580 ± 60 | - |

| Beclamide (400 mg/kg) | 1,740 ± 210 | ↑ 200% | |

| HVA | Control | 450 ± 50 | - |

| Beclamide (400 mg/kg) | 1,350 ± 150 | ↑ 200% |

Data are presented as mean ± S.E.M. DOPAC: 3,4-dihydroxyphenylacetic acid; HVA: Homovanillic acid.

Table 2: Effect of Acute Beclamide Administration on Striatal Serotonin and its Metabolite [1]

| Analyte | Treatment Group | Concentration (ng/g tissue) | % Change from Control |

| Serotonin (5-HT) | Control | 480 ± 50 | - |

| Beclamide (400 mg/kg) | Below detection limit | ↓ >90% | |

| 5-HIAA | Control | 320 ± 40 | - |

| Beclamide (400 mg/kg) | Below detection limit | ↓ >90% |

5-HIAA: 5-hydroxyindoleacetic acid.

The data clearly indicate that a single oral dose of beclamide leads to a substantial decrease in striatal dopamine and serotonin concentrations, accompanied by a marked increase in the levels of dopamine metabolites. This suggests an enhanced turnover of dopamine. The reduction of serotonin and its primary metabolite to levels below the detection limit signifies a profound effect on the serotonergic system.

Experimental Protocols

The following methodology is based on the key study investigating beclamide's effects on striatal monoamines[1].

Animal Model

-

Species: Male Wistar rats

-

Weight: 180-220 g

-

Housing: Group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

Drug Administration

-

Drug: Beclamide

-

Vehicle: Suspended in a 1% aqueous solution of methylcellulose.

-

Dose: 400 mg/kg

-

Route of Administration: Oral gavage

-

Control Group: Received the vehicle alone.

-

Time Course: Animals were sacrificed 1 hour after drug administration.

Tissue Preparation and Neurochemical Analysis

-

Dissection: The striatum was rapidly dissected on a cold plate.

-

Homogenization: Tissues were homogenized in 0.1 M perchloric acid containing an internal standard.

-

Analysis: Monoamines and their metabolites were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Potential Signaling Pathways and Mechanism of Action

The precise molecular mechanism by which beclamide exerts its effects on striatal dopamine and serotonin has not been definitively established. The primary study noted that beclamide lacks affinity for α2, β, 5-HT1, 5-HT2, and dopamine D2 receptors, suggesting its action is not mediated by direct receptor antagonism[1]. Based on the observed neurochemical changes—decreased parent monoamine levels and increased dopamine metabolites—several hypotheses regarding the signaling pathways can be proposed.

Hypothesis 1: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for storage and subsequent release. Inhibition of VMAT2 would lead to an accumulation of dopamine and serotonin in the cytoplasm, where they would be susceptible to metabolism by monoamine oxidase (MAO). This would result in decreased vesicular stores (and consequently, reduced overall tissue levels of the neurotransmitters) and an increase in their metabolites, which aligns with the observed effects on dopamine.

Hypothesis 2: Modulation of Monoamine Oxidase (MAO) Activity

While a direct, potent inhibition of MAO by beclamide seems unlikely given the increase in dopamine metabolites, a more complex interaction cannot be ruled out. It is conceivable that beclamide could indirectly modulate MAO activity or have differential effects on MAO-A and MAO-B isoforms, leading to the observed neurochemical profile. However, the profound depletion of serotonin suggests a mechanism beyond simple MAO inhibition.

Hypothesis 3: Interaction with Monoamine Transporters (DAT and SERT)

Beclamide could potentially interact with the dopamine transporter (DAT) and the serotonin transporter (SERT) in a non-traditional manner, such as inducing transporter-mediated efflux or altering their trafficking, leading to a net decrease in intracellular monoamine concentrations. However, this would not readily explain the dramatic increase in dopamine metabolites.

Discussion and Future Directions

The available evidence strongly indicates that beclamide significantly alters striatal dopamine and serotonin homeostasis. The marked decrease in the parent amines coupled with a surge in dopamine metabolites points towards a mechanism that enhances monoamine turnover. The VMAT2 inhibition hypothesis currently provides the most parsimonious explanation for the observed data.

For drug development professionals, the potent effects of beclamide on monoaminergic systems suggest that its derivatives could be explored for conditions characterized by dysregulated dopamine and serotonin signaling. However, the profound and non-selective depletion of these neurotransmitters raises potential safety concerns that would need to be addressed.

Future research should focus on:

-

Directly assessing the interaction of beclamide with VMAT2.

-

Investigating the effects of beclamide on MAO-A and MAO-B activity in vitro and in vivo.

-

Elucidating the impact of beclamide on the trafficking and function of DAT and SERT.

-

Conducting dose-response and time-course studies to better characterize the neurochemical effects of beclamide.

Conclusion

Beclamide induces a significant and rapid alteration in striatal dopamine and serotonin levels, characterized by a decrease in the parent neurotransmitters and a substantial increase in dopamine metabolites. While the precise mechanism remains to be fully elucidated, the existing data suggest a potent effect on monoamine turnover, with VMAT2 inhibition being a plausible underlying cause. This technical guide provides a foundation for further research into the neuropharmacological properties of beclamide and its potential as a lead compound for the development of novel therapeutics targeting monoaminergic systems.

References

Beclamide for Epilepsy: A Comprehensive Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclamide, also known as N-benzyl-β-chloropropionamide, is an anticonvulsant and sedative drug that was studied and used in the mid-20th century for the treatment of epilepsy.[1][2] While it is no longer in common clinical use, a review of its known pharmacological properties and historical clinical data can provide valuable insights for the development of new antiepileptic drugs. This document provides an in-depth technical review of the literature on beclamide, focusing on its mechanism of action, clinical efficacy, pharmacokinetics, and the experimental protocols used to evaluate its activity.

Mechanism of Action

The precise mechanism of action of beclamide is not fully understood, a fact noted even after decades of its use.[1][2] However, available research points towards a modulatory role on neurotransmitter systems rather than a direct action on ion channels or receptors.

Effects on Monoamine Neurotransmitters

A key study in rats demonstrated that beclamide significantly alters the levels of monoamine neurotransmitters in the brain.[3] An oral pre-treatment with beclamide (400 mg/kg) led to a threefold increase in the striatal levels of dopamine metabolites (DOPAC and HVA), indicating an increase in dopamine turnover. Concurrently, striatal dopamine levels were reduced. The drug also depleted dopamine, serotonin (5-HT), and its metabolite 5-HIAA in the frontal cortex. Interestingly, radioligand binding studies showed that beclamide has no affinity for alpha 2, beta, 5-HT, 5-HT2, and dopamine D2 receptors, suggesting an indirect mechanism of action on these neurotransmitter systems.

Effects on Excitatory Amino Acids

An in-vitro study on rat cerebral cortex minislices provides another important clue to beclamide's mechanism. This research showed that beclamide, at a concentration of 100 μmol/l, selectively inhibited the potassium-stimulated release of the excitatory amino acid D-aspartate. This finding is consistent with an anticonvulsant action, as a reduction in excitatory neurotransmission would lead to decreased neuronal hyperexcitability.

Based on these findings, a hypothetical signaling pathway for beclamide's action can be proposed. Beclamide may indirectly modulate presynaptic terminals to decrease the release of excitatory neurotransmitters like glutamate (for which D-aspartate is a marker) and alter the turnover of monoamines like dopamine and serotonin. This dual effect could contribute to its anticonvulsant and behavioral effects.

Clinical Efficacy

Beclamide was primarily used for the management of generalized tonic-clonic seizures. It was found to be ineffective for absence seizures. A notable controlled clinical trial conducted by Wilson, Walton, and Newell in 1959 provides the most detailed quantitative data on its efficacy in patients with intractable epilepsy.

| Clinical Trial (Wilson, Walton, and Newell, 1959) | Patient Population | Dosage | Key Findings |

| Study Design | Double-blind, placebo-controlled crossover trial | Adults: 3 g daily in divided doses; Children: 1.5 g daily in divided doses | - 22 patients with intractable epilepsy (grand mal, psychomotor, or mixed seizures) |

| Results | - | - | - A statistically significant reduction in major seizures was observed with beclamide compared to placebo. |

| - 10 out of 22 patients showed a greater than 25% reduction in seizure frequency. | |||

| - 5 patients became seizure-free during the beclamide treatment period. | |||

| - Some patients reported a beneficial effect on behavior, with a reduction in irritability and aggression. |

Pharmacokinetics and Metabolism

Beclamide is rapidly metabolized in the body. A study in healthy human volunteers who received a single 1 g oral dose of beclamide provides quantitative data on its excretion and metabolism.

| Pharmacokinetic Parameter | Value |

| Unchanged Drug in Urine (24h) | < 0.4% of the dose |

| Metabolites | - 3-hydroxyphenyl beclamide |

| - 4-hydroxyphenyl beclamide | |

| - Hippuric acid | |

| Excretion of Conjugated Metabolites (24h) | - 3-hydroxy metabolite: 7% of the dose (as glucuronide and sulphate conjugates) |

| - 4-hydroxy metabolite: 24% of the dose (as glucuronide and sulphate conjugates) | |

| Excretion as Hippuric Acid (24h) | ~22% of the dose |

The major metabolic pathway involves oxidation of the benzene ring to form 3- and 4-hydroxyphenyl metabolites, which are then extensively conjugated with glucuronic acid and sulfate. Another significant pathway is the oxidation of the benzyl methylene group to yield benzoic acid, which is then conjugated with glycine to form hippuric acid.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of beclamide are not extensively reported in modern literature. However, based on the standards of the time, its anticonvulsant activity would have been assessed using models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests.

Maximal Electroshock (MES) Test (General Protocol)

The MES test is a model for generalized tonic-clonic seizures.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

The test compound (beclamide) or vehicle is administered to the animals, usually intraperitoneally or orally.

-

At the time of predicted peak effect, a supramaximal electrical stimulus is delivered through corneal or ear-clip electrodes.

-

The presence or absence of a tonic hindlimb extension is recorded as the endpoint.

-

The ED50 (the dose that protects 50% of animals from the tonic hindlimb extension) is calculated.

-

-

Expected Outcome for Beclamide: Given its clinical efficacy against tonic-clonic seizures, beclamide would be expected to be active in the MES test.

Pentylenetetrazol (PTZ) Seizure Test (General Protocol)

The PTZ test is a model for clonic and absence-like seizures.

-

Animal Model: Typically mice or rats.

-

Procedure:

-

The test compound (beclamide) or vehicle is administered.

-

A convulsant dose of pentylenetetrazol is administered subcutaneously or intraperitoneally.

-

Animals are observed for a set period for the occurrence of clonic seizures (jerking of the limbs and body) and tonic seizures.

-

The latency to the first seizure and the protection from seizures are recorded.

-

-

Expected Outcome for Beclamide: As beclamide was reported to be ineffective against absence seizures, it would be expected to show weak or no activity in the PTZ test.

Conclusion

Beclamide is a historical anticonvulsant with a unique, albeit not fully elucidated, mechanism of action that appears to involve the modulation of monoamine and excitatory amino acid neurotransmission. Clinical data from its time of use suggest efficacy against generalized tonic-clonic seizures. While it has been superseded by newer antiepileptic drugs with better-defined mechanisms and safety profiles, the study of beclamide's effects on neurotransmitter release could still offer valuable lessons for the development of novel therapeutic strategies for epilepsy. Further research to identify the specific molecular targets of beclamide could potentially uncover new avenues for anticonvulsant drug design.

References

Beclamide's Modulation of Biogenic Monoamines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beclamide (N-benzyl-β-chloropropionamide), a historical anticonvulsant and sedative agent, has demonstrated significant effects on the central nervous system's biogenic monoamine levels. This technical guide synthesizes the available preclinical evidence on beclamide's role in modulating dopamine, serotonin, and norepinephrine. While the complete mechanistic picture remains to be fully elucidated, existing data points towards a complex interaction with monoamine synthesis, turnover, and release. This document presents the current understanding of beclamide's neurochemical profile, including quantitative data from key studies, detailed experimental protocols, and visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Initially developed in the 1950s for the treatment of generalized tonic-clonic seizures, beclamide's clinical use has since been discontinued.[1] However, renewed interest in its psychiatric applications, particularly as an adjunct in schizophrenia treatment and for managing behavioral disorders, has brought its neuropharmacological properties back into focus.[2][3] A key aspect of its central nervous system activity appears to be the modulation of biogenic monoamines, neurotransmitters crucial for regulating mood, cognition, and behavior. This guide provides an in-depth examination of the scientific literature pertaining to beclamide's effects on dopamine, serotonin, and norepinephrine systems.

Effects on Dopaminergic Systems

Preclinical studies in rodent models have consistently shown that beclamide significantly alters dopamine dynamics, particularly in the striatum and frontal cortex.

Quantitative Data on Dopamine and Metabolites

A pivotal study by Darmani and colleagues (1991) provides the most detailed account of beclamide's impact on dopamine levels. The following table summarizes their findings in rats following a single oral dose of beclamide (400 mg/kg).[4]

| Brain Region | Analyte | Effect | Fold Change |

| Striatum | Dopamine (DA) | Decrease | ~3 |

| Striatum | DOPAC (3,4-Dihydroxyphenylacetic acid) | Increase | ~3 |

| Striatum | HVA (Homovanillic acid) | Increase | ~3 |

| Striatum | 3-Methoxytyramine | Reduced below detection limits | - |

| Frontal Cortex | Dopamine (DA) | Depletion | Not specified |

Data extracted from the abstract of Darmani et al., 1991. The term "three-fold" is used as a semi-quantitative descriptor from the source.

Proposed Mechanism of Action

The observed decrease in striatal dopamine, coupled with a significant increase in its primary metabolites, DOPAC and HVA, strongly suggests that beclamide enhances dopamine turnover.[4] This could be attributed to several potential mechanisms, including increased dopamine release followed by metabolic degradation, or a direct or indirect effect on the enzymes responsible for dopamine catabolism.

The following diagram illustrates the potential points of intervention for beclamide within the dopaminergic synapse based on the available data.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Beclamide | C10H12ClNO | CID 10391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Beclamide | 19 Publications | 99 Citations | Top Authors | Related Topics [scispace.com]

- 4. Acute effects of beclamide on brain regional monoamine concentrations, their metabolites and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Beclamide: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of Beclamide (N-benzyl-3-chloropropanamide), an anticonvulsant and sedative agent. The protocol details a robust and scalable laboratory procedure for the acylation of benzylamine with 3-chloropropionyl chloride. This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the synthesis workflow, intended to facilitate the efficient and safe production of Beclamide in a research setting.

Introduction

Beclamide, also known as N-benzyl-3-chloropropionamide, is a pharmaceutical compound that has been utilized for its anticonvulsant and sedative properties.[1] The synthesis of Beclamide is a straightforward example of amide bond formation, a fundamental transformation in organic chemistry. The primary route involves the reaction of a primary amine, benzylamine, with an acyl chloride, 3-chloropropionyl chloride. This reaction, a type of Schotten-Baumann reaction, is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.[2][] This document outlines a detailed protocol for this synthesis, suitable for implementation in a research laboratory.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of Beclamide based on established procedures.[1]

| Parameter | Value |

| Reactants | |

| Benzylamine | 1.0 equivalent |

| 3-Chloropropionyl Chloride | 1.1 equivalents |

| Sodium Hydroxide | 1.1 equivalents |

| Reaction Conditions | |

| Solvent | Water, Methanol (for recrystallization) |

| Temperature | 5-10 °C (reaction), Reflux (recrystallization) |

| Reaction Time | Stirred overnight |

| Product Characteristics | |

| Yield | Approximately 85-90% |

| Melting Point | 92-93 °C |

| Appearance | White crystalline solid |

Experimental Protocol

Materials and Reagents:

-

Benzylamine

-

3-Chloropropionyl Chloride (β-chloropropionyl chloride)

-

Sodium Hydroxide (pellets)

-

Methanol

-

Activated Carbon (e.g., Norite)

-

Deionized Water

-

Ice

Equipment:

-

Jacketed reaction kettle or a round-bottom flask equipped with an overhead stirrer

-

Dropping funnels (2)

-

Thermometer

-

pH meter or pH indicator strips

-

Büchner funnel and flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

1. Reaction Setup: a. In a jacketed reaction vessel, prepare a solution of benzylamine (100 parts by weight) in water (150 parts by volume). b. Begin stirring the solution and cool the mixture to 5 °C using a cooling bath (e.g., ice-water bath).

2. Acylation Reaction: a. Prepare a solution of sodium hydroxide (45 parts by weight) in water (40 parts by volume). b. In separate dropping funnels, place 3-chloropropionyl chloride (119 parts by weight) and the prepared sodium hydroxide solution. c. Add the 3-chloropropionyl chloride and the sodium hydroxide solution simultaneously to the stirred benzylamine solution. d. Carefully control the addition rate to maintain the reaction temperature between 5 °C and 10 °C. e. Throughout the addition, monitor the pH of the reaction mixture, ensuring it remains on the alkaline side, but below pH 9.5. f. Once the addition is complete, the final pH of the mixture should be approximately 8. g. Continue stirring the mixture overnight in the cold (approximately 5 °C).

3. Work-up and Isolation: a. After overnight stirring, a solid product will have precipitated. Isolate the solid by vacuum filtration using a Büchner funnel. b. Resuspend the filter cake in a sufficient volume of water (approximately 80 gallons for a 100 lb scale reaction, or a proportional amount for a laboratory scale) to wash away any remaining salts. c. Filter the solid product again and allow it to air-dry.

4. Purification by Recrystallization: a. Transfer the crude, air-dried Beclamide to a flask suitable for recrystallization. b. Add the minimal amount of hot methanol required to fully dissolve the solid. c. Add a small amount of activated carbon to the hot solution to decolorize it. d. Heat the solution to reflux for a short period. e. Filter the hot solution to remove the activated carbon. f. Allow the filtrate to cool slowly to room temperature, and then further cool to approximately 5 °C in a refrigerator or ice bath to induce crystallization. g. Collect the large crystals of pure Beclamide by vacuum filtration. h. Air-dry the purified crystals. The expected melting point of the final product is 92-93 °C.[1]

Beclamide Synthesis Workflow

Caption: Workflow for the laboratory synthesis of Beclamide.

References

Application Notes and Protocols for Dissolving Beclamide for In-Vitro Cell Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of beclamide (N-Benzyl-3-chloropropionamide), an anticonvulsant drug, for use in a variety of in-vitro cell-based assays. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Introduction

Beclamide is a weakly water-soluble compound, necessitating the use of organic solvents or co-solvent systems for the preparation of stock solutions suitable for in-vitro studies.[1][2] The choice of solvent and the final concentration in the cell culture medium are critical considerations to minimize solvent-induced cytotoxicity and artifacts.[3] These notes provide protocols for preparing beclamide solutions and guidance on their application in cell-based assays.

Beclamide Solubility Data

The solubility of beclamide in various solvents is summarized in the table below. It is crucial to use high-purity, anhydrous solvents, as the presence of water can significantly impact the solubility of beclamide, particularly in hygroscopic solvents like DMSO.[1][4]

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 505.92 mM | Use newly opened, anhydrous DMSO. |

| Ethanol | 40 mg/mL | 202.36 mM | --- |

| Water | < 0.1 mg/mL | Insoluble | --- |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 12.65 mM | A complex co-solvent system. |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 12.65 mM | --- |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 12.65 mM | Primarily for in-vivo applications. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Beclamide Stock Solution in DMSO

This protocol is suitable for most in-vitro applications where the final DMSO concentration in the cell culture medium can be kept low (typically ≤ 0.1% v/v) to avoid solvent toxicity.

Materials:

-

Beclamide powder (CAS No. 501-68-8)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of beclamide powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 197.66 µL of DMSO per 19.77 mg of beclamide).

-

Vortex the solution vigorously for 1-2 minutes until the beclamide is completely dissolved.

-

If dissolution is slow, sonicate the solution in a water bath for 5-10 minutes. Gentle heating (e.g., 37°C) can also be applied.

-

Once fully dissolved, the stock solution should be clear.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.

Protocol 2: Preparation of Beclamide Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells.

Materials:

-

Beclamide stock solution in DMSO (from Protocol 1)

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw a single-use aliquot of the beclamide DMSO stock solution at room temperature.

-

Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is critical to add the beclamide stock solution to the medium and mix immediately to prevent precipitation.

-

For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

-

Ensure the final concentration of DMSO in the culture medium is consistent across all treatments, including the vehicle control. The recommended final DMSO concentration is typically below 0.1%.

-

Use the freshly prepared working solutions immediately for your cell-based assays.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing beclamide for in-vitro cell assays.

Caption: Workflow for Beclamide Solution Preparation.

Signaling Pathway Considerations

While the primary use of beclamide has been as an anticonvulsant, research suggests it may be metabolized to 3-chloropropanoic acid, which can interact with the GHB receptor. When designing experiments, consider potential off-target effects and signaling pathways that may be influenced.

The following is a hypothetical signaling pathway diagram illustrating a potential mechanism of action for beclamide for research consideration.

Caption: Putative Beclamide Signaling Pathway.

References

Application Notes and Protocols for Beclamide Administration in Rodent Epilepsy Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclamide (N-benzyl-β-chloropropionamide), historically marketed as Hibicon, is a compound recognized for its anticonvulsant and sedative properties.[1] Though its use in clinical practice has declined, its unique neuropharmacological profile continues to be of interest for research into the mechanisms of epilepsy and the development of novel antiepileptic drugs (AEDs). Beclamide was primarily used for the management of generalized tonic-clonic seizures.[1] This document provides detailed application notes and standardized protocols for the administration of beclamide in common rodent models of epilepsy, namely the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) seizure models.

Proposed Mechanism of Action

The precise mechanism of action for beclamide is not fully elucidated, but it is known to influence central nervous system activity. Studies in rats have shown that beclamide can affect neurotransmitter systems, specifically by reducing striatal dopamine and serotonin levels while increasing dopamine turnover.[1] It is theorized that its anticonvulsant effects may be mediated through the modulation of these monoamine neurotransmitters.

Caption: Proposed signaling pathway of beclamide's anticonvulsant action.

Data Presentation

The following tables are templates for summarizing quantitative data from studies investigating the anticonvulsant activity of beclamide.

Table 1: Anticonvulsant Activity of Beclamide in the Maximal Electroshock (MES) Test

| Animal Model | Strain | Administration Route | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Interval |

| Mouse | CF-1 | Oral | User Defined | User Defined | User Defined |

| Rat | Sprague-Dawley | Intraperitoneal | User Defined | User Defined | User Defined |

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from the tonic hindlimb extension component of the MES-induced seizure.

Table 2: Anticonvulsant Activity of Beclamide in the Pentylenetetrazol (PTZ) Seizure Test

| Animal Model | Strain | Administration Route | Time of Peak Effect (TPE) | ED50 (mg/kg) | 95% Confidence Interval |

| Mouse | Swiss Albino | Oral | User Defined | User Defined | User Defined |

| Rat | Wistar | Intraperitoneal | User Defined | User Defined | User Defined |

ED50 (Median Effective Dose) is the dose at which 50% of the animals are protected from clonic seizures induced by PTZ.

Table 3: Neurotoxicity of Beclamide in Rodents

| Animal Model | Strain | Administration Route | Neurotoxicity Test | TD50 (mg/kg) | 95% Confidence Interval |

| Mouse | CF-1 | Oral | Rotorod Test | User Defined | User Defined |

| Rat | Sprague-Dawley | Intraperitoneal | Minimal Motor Impairment | User Defined | User Defined |

TD50 (Median Toxic Dose) is the dose at which 50% of the animals exhibit motor impairment.

Experimental Protocols

The following are detailed protocols for two common rodent models of epilepsy. These can be adapted for the evaluation of beclamide.

Maximal Electroshock (MES) Seizure Model

This model is highly predictive of anticonvulsant efficacy against generalized tonic-clonic seizures.

Objective: To determine the ability of beclamide to prevent the spread of seizures.

Materials:

-

Beclamide

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Male CF-1 mice (20-25 g) or male Sprague-Dawley rats (150-200 g)

-

Electroconvulsiometer with corneal or ear clip electrodes

-

Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimation: Acclimate animals for at least one week prior to the experiment in a controlled environment.

-

Drug Preparation and Administration: Prepare a suspension of beclamide in the chosen vehicle. Administer beclamide or vehicle to different groups of animals via the desired route (oral or intraperitoneal).

-

Time of Peak Effect (TPE): If the TPE of beclamide is unknown, it should be determined in a preliminary study by testing at various time points after administration (e.g., 30, 60, 120, and 240 minutes).

-

Seizure Induction: At the TPE, apply a topical anesthetic to the eyes of the animal. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds for mice; 150 mA, 60 Hz for 0.2 seconds for rats) via corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response indicates protection.

-

Data Analysis: For each dose group, calculate the percentage of animals protected. Determine the ED50 value and its 95% confidence interval using probit analysis.

Pentylenetetrazol (PTZ) Seizure Model

This model is used to identify compounds that can protect against generalized myoclonic and absence seizures.

Objective: To assess the efficacy of beclamide in a chemoconvulsant-induced seizure model.

Materials:

-

Beclamide

-

Vehicle

-

Pentylenetetrazol (PTZ)

-

Male Swiss Albino mice (18-25 g) or male Wistar rats (100-150 g)

-

Saline solution (0.9%)

Procedure:

-

Animal Acclimation: As described in the MES protocol.

-

Drug Preparation and Administration: Administer beclamide or vehicle to different groups of animals.

-

Time of Peak Effect (TPE): Conduct the test at the predetermined TPE of beclamide.

-

PTZ Administration: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous for mice) to induce seizures.

-

Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.

-

Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 with its 95% confidence interval.

Caption: General experimental workflow for anticonvulsant screening.

References

Application Notes and Protocols for Assessing the Anticonvulsant Efficacy of Beclamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclamide (N-benzyl-β-chloropropionamide) is a compound historically used for its anticonvulsant and sedative properties, primarily in the management of generalized tonic-clonic and partial seizures.[1][2] Despite its clinical use, its precise mechanism of action is not fully elucidated, although studies have suggested it may influence striatal dopamine and serotonin levels.[3] These application notes provide a detailed experimental framework for a comprehensive preclinical assessment of beclamide's anticonvulsant efficacy, potential neurotoxicity, and to explore its underlying mechanisms of action. The protocols are designed to be robust and reproducible, providing clear guidance for researchers in the field of epilepsy drug discovery.

I. In Vivo Efficacy and Neurotoxicity Assessment

The primary in vivo assessment of beclamide will be conducted using two well-established rodent models of seizure: the Maximal Electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for absence and myoclonic seizures.[4][5] A neurotoxicity assessment using the rotarod test will be performed in parallel to determine the therapeutic index.

Experimental Animals

-

Species: Male Swiss albino mice

-

Weight: 20-25 g

-

Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation and Administration

Beclamide's solubility should be determined to prepare a suitable vehicle for administration. Based on common practices for poorly soluble compounds, a suspension in 0.5% methylcellulose or a solution using a co-solvent system (e.g., DMSO and saline) can be considered.

-

Vehicle: To be determined based on solubility tests. A common starting point is 0.5% methylcellulose in sterile saline.

-

Route of Administration: Oral (p.o.) gavage is preferred to reflect clinical use. Intraperitoneal (i.p.) injection can also be used for initial screening.

-

Dose Selection: Based on available literature, a dose range of 50-250 mg/kg can be explored for initial efficacy studies, as a 250 mg/kg oral dose in mice did not significantly affect locomotor activity. A higher dose of 400 mg/kg has been used in rats to study neurochemical effects. A dose-response curve should be generated to determine the median effective dose (ED50).

-

Positive Controls:

-

MES Test: Phenytoin (e.g., 10-30 mg/kg, i.p.)

-

PTZ Test: Ethosuximide (e.g., 100-150 mg/kg, i.p.) or Diazepam (e.g., 1-5 mg/kg, i.p.)

-

-

Time of Peak Effect (TPE): A preliminary study should be conducted to determine the TPE of beclamide by testing its anticonvulsant activity at various time points (e.g., 30, 60, 120, and 240 minutes) after administration. Subsequent experiments should be performed at the determined TPE.

Maximal Electroshock (MES) Seizure Protocol

This test evaluates a drug's ability to prevent the spread of seizures.

-

Apparatus: An electroconvulsive device with corneal electrodes.

-

Procedure:

-

Administer beclamide, vehicle, or positive control at the appropriate doses and pre-treatment time (TPE).

-

Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes of each mouse.

-

Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension (THLE) phase of the seizure.

-

-

Endpoint: Protection is defined as the absence of THLE.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Protocol

This test identifies compounds that can raise the seizure threshold.

-

Convulsant Agent: Pentylenetetrazol (PTZ), a GABA-A receptor antagonist.

-

Procedure:

-

Administer beclamide, vehicle, or positive control at the appropriate doses and pre-treatment time (TPE).

-

Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a pre-determined convulsive dose (e.g., 85 mg/kg, s.c., a dose that induces clonic seizures in >95% of vehicle-treated animals).

-

Immediately place the animal in an individual observation cage.

-

Observe for 30 minutes for the onset and severity of seizures, typically clonic convulsions lasting for at least 5 seconds.

-

-

Endpoint: Protection is defined as the absence of clonic seizures. The latency to the first seizure can also be recorded.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 using probit analysis.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and potential sedative or ataxic effects of the drug.

-

Apparatus: An accelerating rotarod for mice.

-

Procedure:

-

Train the mice on the rotarod for a set duration (e.g., 1-2 minutes) at a constant speed for 2-3 days prior to the experiment.

-

On the test day, administer beclamide, vehicle, or a positive control known to cause motor impairment (e.g., diazepam) at various doses.

-

At the TPE, place each mouse on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.

-

-

Endpoint: The time the animal remains on the rod. A significant decrease in latency compared to the vehicle group indicates neurotoxicity.

-

Data Analysis: Calculate the median toxic dose (TD50) using probit analysis.

Data Presentation: In Vivo Studies

Summarize all quantitative data in clearly structured tables.

Table 1: Anticonvulsant Efficacy and Neurotoxicity of Beclamide in Mice

| Treatment Group | Dose (mg/kg) | Route | N | MES (% Protection) | PTZ (% Protection) | Rotarod (Mean Latency to Fall ± SEM, s) |

| Vehicle | - | p.o. | 10 | 0 | 0 | 285 ± 10 |

| Beclamide | 50 | p.o. | 10 | TBD | TBD | TBD |

| Beclamide | 100 | p.o. | 10 | TBD | TBD | TBD |

| Beclamide | 250 | p.o. | 10 | TBD | TBD | TBD |

| Phenytoin | 20 | i.p. | 10 | >80 | N/A | TBD |

| Ethosuximide | 125 | i.p. | 10 | N/A | >80 | TBD |

| ED50 (95% CI) | TBD | TBD | ||||

| TD50 (95% CI) | TBD | |||||

| Protective Index (TD50/ED50) | TBD | TBD |

TBD: To be determined by experiment. N/A: Not applicable.

II. In Vitro Mechanistic Studies